N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features a benzodioxin ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves coupling the benzodioxin and quinazolinone intermediates with glycinamide under peptide coupling conditions, often using reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Use in the development of novel polymers or materials with specific electronic properties.
Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
- 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is unique due to its combination of a benzodioxin ring and a quinazolinone moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C20H18N4O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H18N4O5/c25-18(23-13-5-6-16-17(9-13)29-8-7-28-16)10-21-19(26)11-24-12-22-15-4-2-1-3-14(15)20(24)27/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,25) |
InChI Key |
XKFDKZUVPMWKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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